molecular formula C17H13FN2O2 B8204440 4-Fluoro-2-(1-phenyl-1h-pyrazol-5-yl)phenyl acetate

4-Fluoro-2-(1-phenyl-1h-pyrazol-5-yl)phenyl acetate

Cat. No.: B8204440
M. Wt: 296.29 g/mol
InChI Key: FMBSJGKYPDHBCU-UHFFFAOYSA-N
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Description

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is a chemical compound with the molecular formula C15H11FN2O·CH3CO2H and a molecular weight of 314.31 . This compound is known for its unique structure, which includes a fluorine atom, a phenyl group, and a pyrazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate typically involves the reaction of 4-fluoro-2-nitrophenyl acetate with phenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated phenyl pyrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

Uniqueness

4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both fluorine and acetate groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

[4-fluoro-2-(2-phenylpyrazol-3-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-12(21)22-17-8-7-13(18)11-15(17)16-9-10-19-20(16)14-5-3-2-4-6-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBSJGKYPDHBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)C2=CC=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-97-0
Record name 1173021-97-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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